Methyl 2-(tert-butyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-tert-butyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)8-10-5-6(13-8)7(11)12-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIPNJBECCNEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Halogen-lithium exchange : Reaction of 2-bromothiazole with n-butyllithium generates 2-lithiothiazole.
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Aldehyde addition : Quenching with pivalaldehyde (tert-butyl aldehyde) yields 2-(1-hydroxy-2,2-dimethylpropyl)thiazole.
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Protection : The alcohol is protected as a triisopropylsilyl (TIPS) ether to prevent undesired side reactions.
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C5-formylation : Deprotonation at C5 with t-BuLi, followed by formylation with DMF, introduces an aldehyde group.
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Oxidation and esterification : Pinnick oxidation converts the aldehyde to a carboxylic acid, which is esterified with methanol to yield the final product.
Table 1: Reaction Conditions and Yields
Hantzsch Thiazole Synthesis with tert-Butyl α-Haloketone
The Hantzsch reaction, a classical thiazole synthesis route, employs α-haloketones and thioamides. For this compound, a tert-butyl α-haloketone is reacted with a methyl ester-containing thioamide.
Procedure:
Table 2: Optimization of Hantzsch Reaction
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol | 65% | |
| Temperature | 80°C | 65% | |
| α-Haloketone | tert-Butyl α-bromoketone | 65% | |
| Thioamide | Methyl glycinate thioamide | 65% |
Limitations : Low yields due to competing alkylation of the thioamide’s amine group.
Cyclization of Thiourea Derivatives
Thioureas cyclize with α-keto esters to form thiazoles. For this compound, tert-butyl-containing α-keto esters are used.
Steps:
Table 3: Cyclization Reaction Parameters
| Component | Role | Reference |
|---|---|---|
| tert-Butyl pyruvate | α-Keto ester precursor | |
| Thiourea | Sulfur and nitrogen source | |
| Solvent | Ethanol, reflux | |
| Catalyst | None (thermal cyclization) |
Yield : ~60% (estimated from analogous reactions).
Comparative Analysis of Methods
Table 4: Advantages and Disadvantages
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 2-(tert-butyl)thiazole-5-carboxylate exhibits promising anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and microtubule disruption. For instance, studies have shown that thiazole derivatives can act as potent inhibitors of microtubule polymerization, making them valuable in developing antitumor agents .
Antibacterial and Antifungal Properties
The compound has also demonstrated antibacterial and antifungal activities. Thiazole derivatives are known to target specific enzymes or pathways crucial for bacterial survival, making them candidates for developing new antibiotics. In vitro studies have reported moderate antibacterial activity against several strains, suggesting potential therapeutic uses in treating infections .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. It is utilized as a building block for synthesizing various derivatives, which can lead to compounds with enhanced biological activities. Synthetic routes typically involve several steps, including reactions with other reagents to form complex structures .
Synthetic Pathways
The synthesis of this compound can be achieved through multiple methods:
- Condensation Reactions : Utilizing thiazole precursors with carboxylic acids or their derivatives.
- Cyclization Reactions : Involving the formation of the thiazole ring from appropriate starting materials under acidic or basic conditions.
These synthetic strategies highlight the versatility of thiazole chemistry in generating diverse derivatives with potential applications in drug development .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate | Contains a pyrrolidine ring | May exhibit different biological activities due to ring structure |
| 4-Methylthiazole-5-carboxylic acid | Lacks the tert-butyl group | Focused more on acid-base chemistry than on amine interactions |
| 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-methylthiazole | Similar piperidine structure | Potentially different pharmacological profiles due to positional changes |
This table illustrates how variations in structure can lead to distinct biological activities and applications in drug development.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Studies : Research has shown significant activity against leukemia and melanoma cell lines, indicating its potential as an anticancer agent through mechanisms involving inhibition of specific proteins like methionine aminopeptidase type II (MetAp2) .
- Enzyme Inhibition Studies : Investigations into enzyme interactions reveal that this compound may inhibit key metabolic enzymes, providing insights into its mechanism of action against bacterial strains.
Mechanism of Action
The mechanism of action of methyl 2-(tert-butyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Key Observations :
- 2-Position Substituents : Cyclopropyl ( ) and aryl groups (e.g., 4-chlorophenyl in ) modulate electronic and steric properties, affecting binding affinity in biological targets. For instance, aryl-substituted derivatives in exhibit potent antiviral activity (EC₅₀: 0.8–2.5 μM) .
- Functional Group Reactivity: Boc-protected amino derivatives ( ) serve as intermediates for further functionalization, whereas dibromomethyl groups ( ) may act as electrophilic warheads in covalent inhibitors.
Physicochemical Properties
- Melting Points : Aryl-substituted analogues (e.g., Methyl 4-(Dibromomethyl)-2-(3,4-dichlorophenyl)thiazole-5-carboxylate) exhibit higher melting points (>144°C) due to enhanced π-π stacking and crystallinity, compared to aliphatic derivatives (e.g., 104–106°C for Methyl 4-(Dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate) .
- Solubility and Reactivity: Methyl 2-aminothiazole-5-carboxylate derivatives ( ) show solvent-dependent reactivity, with methanol achieving 53% conversion in hydrodediazoniation reactions, suggesting polar protic solvents favor certain transformations.
Biological Activity
Methyl 2-(tert-butyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which contributes to its unique chemical properties. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and activities. The compound has a molecular formula of C10H13NO2S and a molecular weight of approximately 215.27 g/mol, existing as an off-white solid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiazole ring can engage with nucleophilic or electrophilic sites on proteins, thereby altering their function and affecting various cellular pathways. This interaction may involve binding to enzymes or receptors, leading to downstream biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Thiazole derivatives are known for their antibacterial effects, making this compound a candidate for further investigation in antimicrobial applications.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against human glioblastoma and melanoma cells. The mechanism often involves inducing apoptosis through interactions with specific cellular pathways .
A notable study demonstrated that thiazole derivatives could modulate AMPA receptors, which play a crucial role in neuronal signaling and have implications for neuroprotection and cancer therapy .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study assessing the cytotoxicity of thiazole derivatives found that certain compounds exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Antimicrobial Activity : Investigations into the antimicrobial properties showed that this compound could inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial therapies.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for Methyl 2-(tert-butyl)thiazole-5-carboxylate?
The synthesis typically involves functionalizing the thiazole core via alkylation or esterification. For example, tert-butyl groups can be introduced at the 2-position using tert-butyl halides or via Friedel-Crafts alkylation under acidic conditions. The 5-carboxylate moiety is often installed using methyl chloroformate or via ester exchange reactions. Key steps include:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones.
- Substitution Reactions : Bromine or chlorine at the 2-position can be replaced with tert-butyl groups using nucleophilic substitution (e.g., tert-butyl magnesium bromide).
- Esterification : Reaction of the carboxylic acid precursor with methanol under acidic or basic conditions .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., tert-butyl protons appear as a singlet at ~1.4 ppm).
- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- HPLC/UPLC : Assesses purity (>95% is typical for research-grade material).
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry, though this requires high-quality crystals .
Q. What are the primary biological screening assays for this compound?
Initial screens often include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293, HeLa) to determine IC values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiazole’s electron-rich core for binding interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up production?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency for tert-butyl introduction.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during esterification.
- In-line Analytics : Use of FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. How do structural analogs at the 2- and 5-positions affect antiviral activity?
- 2-Position Modifications : Electron-withdrawing groups (e.g., Br, Cl) enhance stability but reduce bioavailability. The tert-butyl group balances steric bulk and lipophilicity, improving membrane permeability.
- 5-Position Modifications : Methyl esters are hydrolyzed in vivo to carboxylic acids, which can enhance target binding (e.g., flavivirus envelope proteins). Substituting with ethyl or benzyl esters alters metabolic stability .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Use common cell lines (e.g., Vero cells for antiviral studies) and control compounds (e.g., ribavirin).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies.
- Purity Verification : Batch-to-batch variability in tert-butyl group incorporation (e.g., via F NMR if using fluorinated analogs) can significantly impact results .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : Molecular docking (AutoDock, Glide) predicts interactions with targets like NS5 polymerase.
- QSAR Modeling : Regression analysis links electronic parameters (Hammett σ) to bioactivity.
- MD Simulations : Assess binding stability over time, particularly for tert-butyl-induced conformational changes .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for tert-butyl Functionalization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)/XPhos | +25% |
| Solvent | DMF | +15% |
| Temperature | 80°C | +30% |
| Reaction Time | 12 hours | Plateau after 8h |
| Data derived from scaled-up reactions in and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
